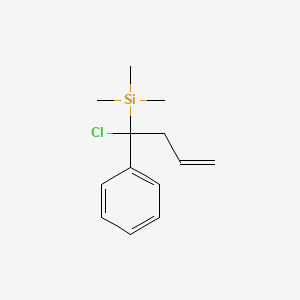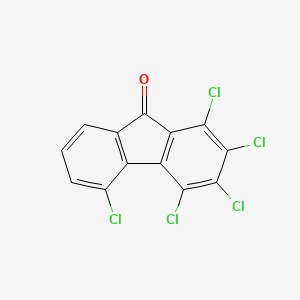
1,2,3,4,5-Pentachloro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, an aromatic ketone This compound is characterized by the presence of five chlorine atoms attached to the fluorenone structure, which significantly alters its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the fluorenone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The chlorination reaction is carefully controlled to prevent over-chlorination and formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex chlorinated aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Formation of various substituted fluorenones.
Reduction Reactions: Formation of 1,2,3,4,5-Pentachloro-9H-fluoren-9-ol.
Oxidation Reactions: Formation of higher chlorinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of anticancer research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including cytotoxicity and apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Fluorenone: The parent compound, which lacks the chlorine atoms.
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one: A more heavily chlorinated derivative.
Dibenzofuran: A structurally related compound with different chemical properties.
Uniqueness: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties. Compared to fluorenone, the presence of five chlorine atoms significantly enhances its reactivity and potential applications. Its intermediate level of chlorination also makes it more versatile than the more heavily chlorinated derivatives, allowing for a broader range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
90077-77-3 |
|---|---|
Molekularformel |
C13H3Cl5O |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachlorofluoren-9-one |
InChI |
InChI=1S/C13H3Cl5O/c14-5-3-1-2-4-6(5)7-8(13(4)19)10(16)12(18)11(17)9(7)15/h1-3H |
InChI-Schlüssel |
STPQKYBYAMCAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
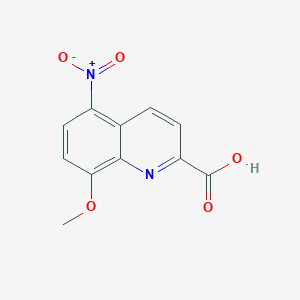
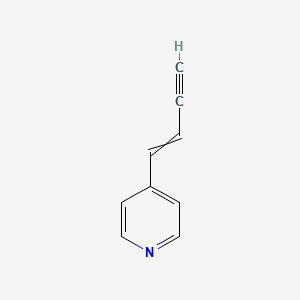

![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
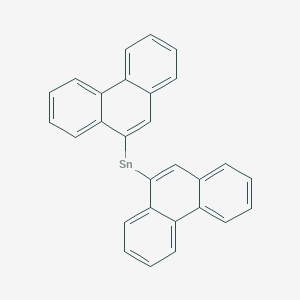


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
